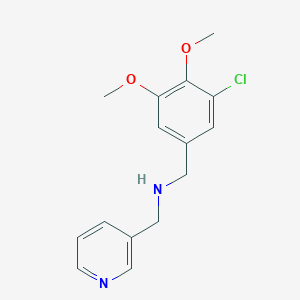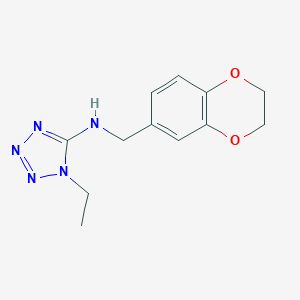
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. CP-55940 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy.
Mechanism Of Action
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that modulate various physiological processes, including pain perception, inflammation, and immune function. Upon binding to these receptors, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine induces a conformational change that activates downstream signaling pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have anticonvulsant and neuroprotective properties, making it a potential therapeutic agent for the treatment of epilepsy and other neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is its high potency and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the molecular mechanisms of cannabinoid receptor activation. However, its potency also presents a limitation, as high concentrations of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and high cost of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine can limit its availability for research purposes.
Future Directions
Despite the challenges associated with the use of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine in research, there are several potential future directions for its application. One area of interest is the development of novel CB1 and CB2 receptor agonists with improved selectivity and reduced toxicity. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids have shown promise as potential therapeutic agents for the treatment of various diseases, including pain, inflammation, and epilepsy. Further research is needed to fully elucidate the therapeutic potential of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine and other cannabinoids, and to develop safe and effective cannabinoid-based therapies.
Synthesis Methods
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is synthesized through a multi-step process that involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde and 3-pyridylmethylamine in the presence of a reducing agent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to yield the final product. The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine is a complex and challenging process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has been widely used as a research tool in the field of cannabinoid pharmacology. It has been used to study the molecular mechanisms of cannabinoid receptor activation, as well as to investigate the physiological and behavioral effects of CB1 and CB2 receptor activation. N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine has also been used in preclinical studies to evaluate its potential therapeutic efficacy in various disease models.
properties
Product Name |
N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylmethyl)amine |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-14-7-12(6-13(16)15(14)20-2)10-18-9-11-4-3-5-17-8-11/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
ZHUARNUDBRFNAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)
